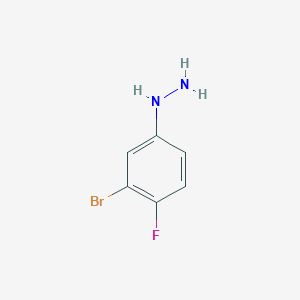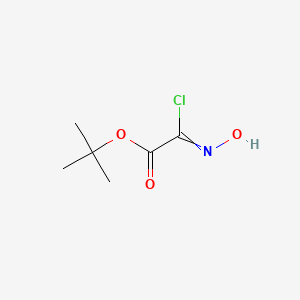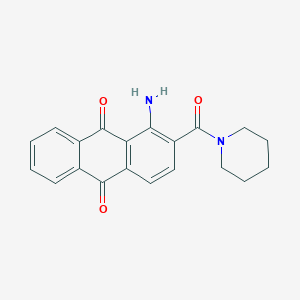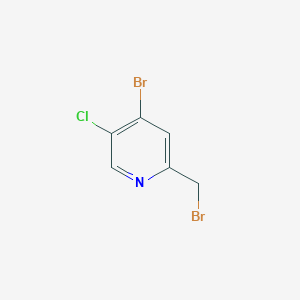
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone is a chemical compound that belongs to the class of nicotinoyl derivatives It is characterized by the presence of a piperidinone ring attached to a nicotinoyl moiety, which is further substituted with a chlorine atom at the 6th position and a methyl group at the 2nd position
Preparation Methods
The synthesis of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylnicotinic acid with piperidinone under specific reaction conditions. The process typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
1-(6-Chloro-2-methylnicotinoyl)-4-piperidinone can be compared with other nicotinoyl derivatives, such as:
1-(6-Chloronicotinoyl)-4-piperidinone: Similar structure but lacks the methyl group at the 2nd position.
1-(2-Methylnicotinoyl)-4-piperidinone: Similar structure but lacks the chlorine atom at the 6th position.
1-(Nicotinoyl)-4-piperidinone: Lacks both the chlorine and methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13ClN2O2 |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
1-(6-chloro-2-methylpyridine-3-carbonyl)piperidin-4-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-10(2-3-11(13)14-8)12(17)15-6-4-9(16)5-7-15/h2-3H,4-7H2,1H3 |
InChI Key |
AFNJMQQFERILMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)N2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


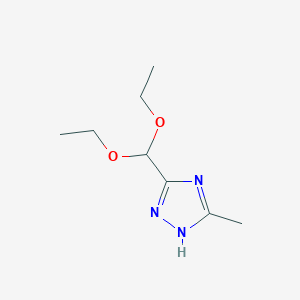
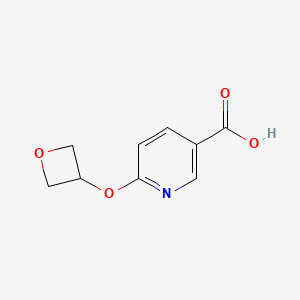
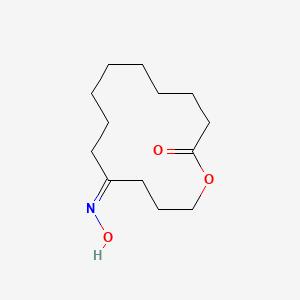
![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
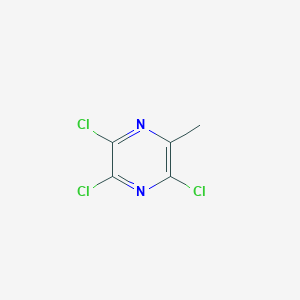
![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
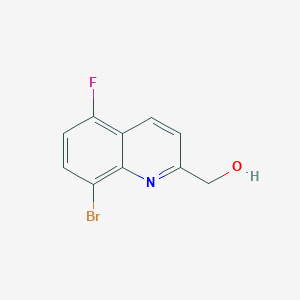
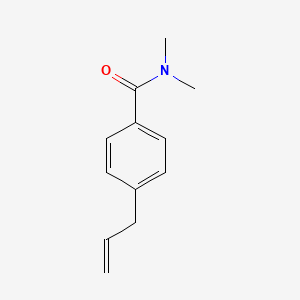
![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
